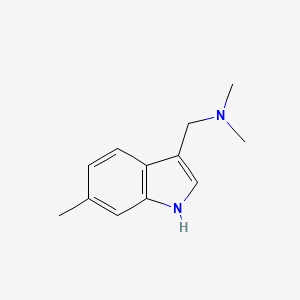

N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine

Description

N,N-Dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine (CAS: 35998-04-0), also known as 6-methylgramine, is a synthetic indole alkaloid derivative. Its molecular formula is C₁₂H₁₆N₂, with a molecular weight of 188.27 g/mol . Structurally, it features a dimethylaminoethyl group attached to the C3 position of a 6-methyl-substituted indole ring. The 6-methyl group on the indole ring and the dimethylamino moiety are critical for its electronic and steric interactions with biological targets.

Properties

IUPAC Name |

N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-4-5-11-10(8-14(2)3)7-13-12(11)6-9/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMYBIFUWSMMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376209 | |

| Record name | 6-Methylgramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35998-04-0 | |

| Record name | 6-Methylgramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine typically involves the reaction of 6-methylindole with formaldehyde and dimethylamine. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product. The process can be summarized as follows:

Starting Materials: 6-methylindole, formaldehyde, and dimethylamine.

Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

Procedure: The 6-methylindole is reacted with formaldehyde and dimethylamine in the presence of an acid catalyst. The reaction mixture is then heated to promote the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: N-oxides of the parent compound.

Reduction: Secondary amines.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to a cascade of biochemical events. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine (CAS: 885518-26-3)

- Structural Difference : Methyl group at C5 instead of C6.

- Impact : The C5 methyl group alters the indole ring's electron density distribution. In COX-2 inhibition studies, substituent position significantly affects potency; for example, imidazothiazole derivatives with substituents at C5 showed IC₅₀ values of 0.08–0.16 µM for COX-2 . The 6-methyl group in the target compound may optimize steric interactions compared to C5 analogs.

N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine (CAS: 887582-19-6)

- Structural Difference : Nitro group at C5 (electron-withdrawing).

- Impact: The nitro group enhances electrophilicity, influencing binding to targets like c-Myc G-quadruplex DNA. For instance, 5-nitroindole derivatives demonstrated activity as G-quadruplex binders in vitro .

Functional Group Modifications

N,N-Dimethyl-1-(5-methoxy-1H-indol-3-yl)methanamine

- Structural Difference : Methoxy group at C5 (electron-donating).

- Impact : Methoxy groups improve solubility and hydrogen-bonding capacity. For example, 5-methoxyindole derivatives are often prioritized in CNS drug design due to enhanced blood-brain barrier penetration . The 6-methyl group in the target compound may reduce polarity, increasing lipophilicity.

N,N-Dimethyl-1-(6-nitro-1H-indol-3-yl)methanamine (CAS: 6954-87-6)

- Structural Difference : Nitro group at C6.

- Such derivatives are less common in pharmacological studies due to toxicity concerns but may serve as intermediates in synthesis .

Heterocyclic Core Modifications

N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine (CAS: 50599-78-5)

- Structural Difference : Methylation at the indole N1 position.

- Impact : N1 methylation blocks hydrogen bonding at the indole NH site, which could reduce interactions with targets like serotonin receptors. This modification is critical in altering receptor selectivity .

Imidazo[2,1-b]thiazole Derivatives (e.g., Compound 6a)

- Structural Difference : Replacement of indole with imidazothiazole core.

- Impact : Imidazothiazole derivatives, such as 6a, exhibit potent COX-2 inhibition (IC₅₀ = 0.08 µM) due to the sulfonylphenyl group enhancing binding affinity . The indole core in the target compound may favor different target classes, such as neurotransmitter receptors.

Antimicrobial Activity

- Imidazo[1,2-a]pyridine Derivatives : Compounds like N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine show broad-spectrum antimicrobial activity (e.g., against E. coli and S. aureus). The indole-based target compound may lack this activity due to differences in heterocyclic core electronics .

Biological Activity

N,N-Dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine, a compound with significant biological activity, has garnered attention in the fields of biochemistry and pharmacology. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound functions primarily as a methylating agent , influencing various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules to facilitate methylation processes. This compound is capable of methylating acids, amines, thiols, and amino acids, which are crucial for numerous biochemical pathways.

Cellular Effects

The compound significantly affects cellular processes such as:

- Cell Signaling Pathways : Alters the activity of signaling molecules.

- Gene Expression : Influences transcription factors through methylation.

- Cellular Metabolism : Modulates metabolic pathways by affecting enzyme activities.

The molecular mechanism involves binding to specific biomolecules to facilitate methylation reactions. Depending on the context, this compound can act as either an enzyme inhibitor or an activator . Its ability to modulate the methylation status of key regulatory proteins and nucleic acids underlies its biological effects.

In Vitro Studies

In laboratory settings, this compound has demonstrated dose-dependent effects on cellular functions. At lower concentrations, it effectively modulates biochemical pathways without adverse effects. For instance, studies indicate that it can inhibit certain enzymes involved in metabolic processes.

Animal Models

Research involving animal models has shown that this compound influences various physiological responses. For example, studies have indicated that it can affect behavioral responses related to anxiety and depression when administered at specific dosages.

Data Table: Comparative Biological Activity

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| This compound | Methyl group at the 6-position of indole | Potential enzyme modulation |

| Gramine (N,N-Dimethyltryptamine) | Indole structure with additional methyl | Known for allelopathic properties |

| N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine | Contains a nitro group | Exhibits significant reactivity and biological profile |

Potential Therapeutic Applications

Given its biological activity, this compound may have potential applications in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.